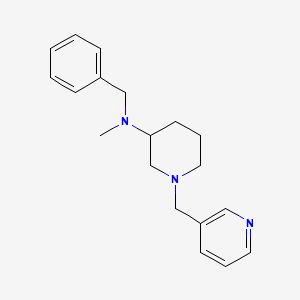![molecular formula C18H18BrF3N2 B6017320 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017320.png)
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its binding to the 5-HT2A receptor and inhibiting its activation by serotonin. This leads to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes such as mood, cognition, and perception. The exact mechanism of action is still under investigation, and further studies are needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a decrease in the release of various neurotransmitters such as dopamine and glutamate. This has been linked to its potential therapeutic effects in various psychiatric disorders such as schizophrenia and depression.
実験室実験の利点と制限
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in in vivo studies. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic effects in various psychiatric disorders such as schizophrenia and depression. Further studies are also needed to fully understand its mechanism of action and its effects on other physiological processes. Additionally, its potential toxicity and side effects need to be carefully studied in in vivo models to ensure its safety for clinical use.
合成法
The synthesis of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through various methods, including the reaction of 1-(4-bromobenzyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromobenzyl)piperazine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes such as mood, cognition, and perception. This makes it a potential candidate for the treatment of various psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKIJVNPSWEFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017240.png)
![6-(4-chlorophenyl)-N-[1-(methoxymethyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6017245.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6017249.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6017257.png)
![N-(2-methoxyethyl)-3-{[1-(4-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017265.png)
![5-benzyl-6-[2-(dimethylamino)vinyl]-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B6017276.png)
![ethyl 5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017281.png)
![1-methyl-5-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B6017288.png)


![ethyl 1-[3-(2-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B6017316.png)
amine](/img/structure/B6017326.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6017330.png)
![2-[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6017333.png)